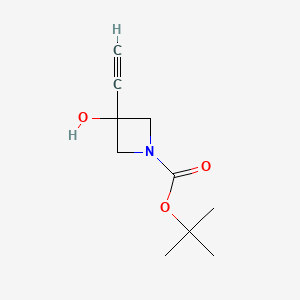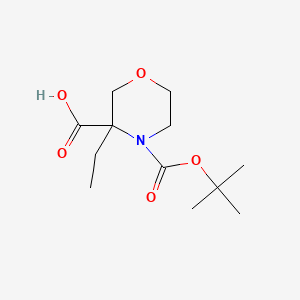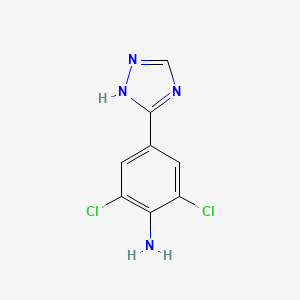![molecular formula C7H8BClN2O3 B597885 (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride CAS No. 1224844-65-8](/img/structure/B597885.png)
(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride is a chemical compound with the molecular formula C7H8BClN2O3 and a molecular weight of 214.42 g/mol . This compound is known for its unique structure, which includes a boronic acid functional group and an oxazole ring.
Mechanism of Action
Target of Action
This compound is a research chemical and its specific biological targets are still under investigation .
Pharmacokinetics
The compound’s molecular weight is 177.95 g/mol , which suggests it may have good bioavailability as compounds with a molecular weight below 500 g/mol are generally well-absorbed.
Result of Action
As a research chemical, its effects are still under investigation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride. For instance, the compound’s stability may be affected by temperature and pH. It is recommended to store the compound under inert gas (nitrogen or Argon) at 2–8 °C .
Preparation Methods
The synthesis of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride typically involves the reaction of 2-aminobenzo[d]oxazole with boronic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under inert gas conditions such as nitrogen or argon . The reaction mixture is then purified to obtain the desired product. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The boronic acid group can participate in substitution reactions, often with halogenated compounds, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenated compounds for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of novel therapeutic agents due to its ability to form reversible covalent bonds with biomolecules like enzymes.
Enzyme Inhibition: Research has shown its potential as an inhibitor for enzymes such as matrix metalloproteinases, which are implicated in diseases like arthritis and cancer.
Protein-Protein Interaction Modulation: The boronic acid group can interact with specific amino acid residues on proteins, potentially disrupting protein-protein interactions crucial for certain biological processes.
Drug Discovery and Development: It serves as a building block for synthesizing more complex molecules with potential therapeutic applications.
Material Science: Its unique structure allows for diverse applications in catalysis and material science.
Comparison with Similar Compounds
(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride is unique due to its combination of a boronic acid functional group and an oxazole ring. Similar compounds include:
(2-Amino-1,3-benzoxazol-5-yl)boronic acid: This compound shares a similar structure but lacks the hydrochloride component.
Boronic acid derivatives: Various boronic acid derivatives with different substituents on the aromatic ring can exhibit similar chemical properties.
Properties
IUPAC Name |
(2-amino-1,3-benzoxazol-5-yl)boronic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O3.ClH/c9-7-10-5-3-4(8(11)12)1-2-6(5)13-7;/h1-3,11-12H,(H2,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDKEUBWONTZJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)OC(=N2)N)(O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744649 |
Source


|
| Record name | (2-Amino-1,3-benzoxazol-5-yl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1404480-15-4, 1224844-65-8 |
Source


|
| Record name | Boronic acid, B-(2-amino-5-benzoxazolyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1404480-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Amino-1,3-benzoxazol-5-yl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
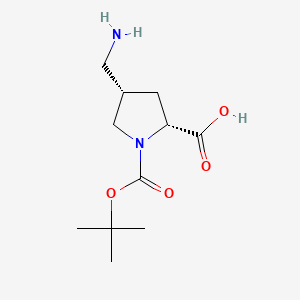
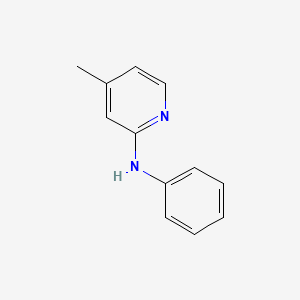

![(3R,7aR)-3-(tert-butyl)-1-hydroxy-7a-vinyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B597807.png)


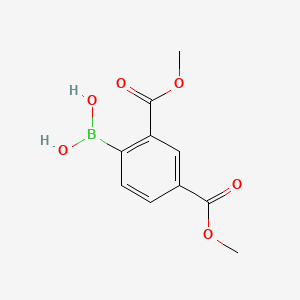
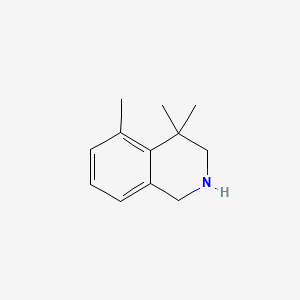
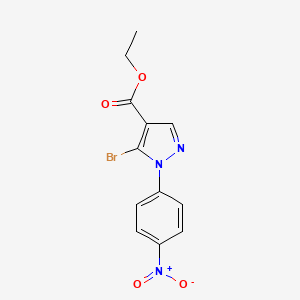
![Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate](/img/structure/B597817.png)

